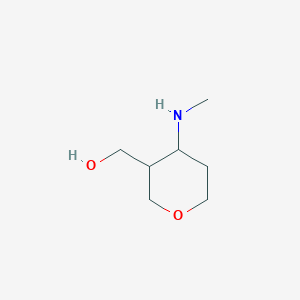
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a methylamino group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylamino Group: This step involves the substitution of a suitable leaving group (e.g., halide) with a methylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The methylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Aminomethyl)tetrahydro-2H-pyran-4-yl)methanol: Similar structure but with an aminomethyl group instead of a methylamino group.
(4-(Methylamino)methyl)tetrahydro-2H-pyran-4-yl)methanol: Similar structure with a different substitution pattern.
1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Contains a piperidine ring in addition to the tetrahydropyran ring.
Uniqueness
(4-(Methylamino)tetrahydro-2H-pyran-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylamino group and a hydroxymethyl group allows for diverse chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
[4-(methylamino)oxan-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-7-2-3-10-5-6(7)4-9/h6-9H,2-5H2,1H3 |
Clave InChI |
IIQNADOHSBHUBR-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCOCC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13029833.png)

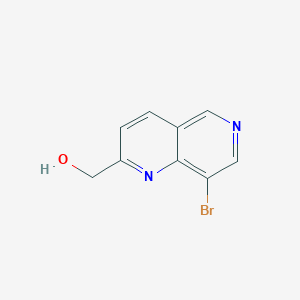
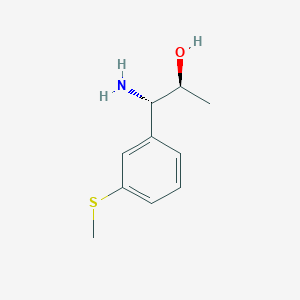
![tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B13029847.png)
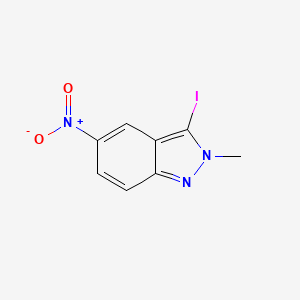
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)

![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)
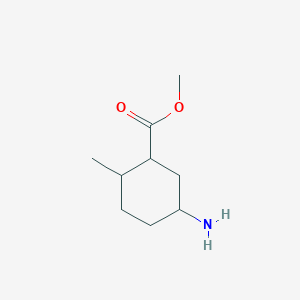
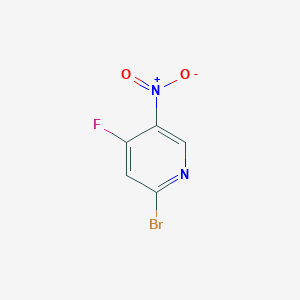
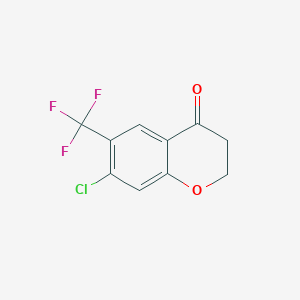
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
